Chromones are a group of organic compounds with a benzopyran core structure. ) Chromones and their derivatives have been explored for various applications in scientific research, including:
2-Amino-4H-chromen-4-one, also known as 2-amino-4H-chromene-4-one, is a heterocyclic compound characterized by a chromene structure with an amino group at the second position and a carbonyl group at the fourth position. This compound belongs to a class of compounds known as chromenes, which are derivatives of coumarin. The chromene structure consists of a fused benzene and pyran ring, contributing to its unique chemical properties. The presence of the amino group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Research indicates that 2-amino-4H-chromen-4-one exhibits significant biological activities:
The synthesis of 2-amino-4H-chromen-4-one can be achieved through several methods:
The unique properties of 2-amino-4H-chromen-4-one make it applicable in various fields:
Several compounds are structurally similar to 2-amino-4H-chromen-4-one. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Amino-coumarin | Similar chromene structure without carbonyl | Exhibits different biological activities |
3-Aminoquinoline | Contains a quinoline core | Known for its antimalarial properties |
5-Aminocoumarin | Amino group at position five | Potential applications in fluorescent dyes |
Chromone | Basic chromone structure | Lacks amino functionality; primarily used in dyes |
The uniqueness of 2-amino-4H-chromen-4-one lies in its specific amino and carbonyl substitutions that enhance its reactivity and biological activity compared to these similar compounds.
Solvent-free methodologies have emerged as pivotal tools for synthesizing 2-amino-4H-chromen-4-one derivatives with reduced environmental impact. A notable example involves nano ZnAl₂O₄, which catalyzes the pseudo-four-component reaction of salicylaldehydes, malononitrile, and secondary amines under mechanical grinding. This approach achieves yields up to 95% within two minutes, leveraging the catalyst’s high surface area (63 m²/g) to accelerate Knoevenagel condensation and Michael addition steps [3]. Similarly, metal-organic frameworks (MOFs) like MOF-5 have proven effective, enabling the synthesis of 2-amino-4H-chromenes under solvent-free conditions at 80°C with 95% yield and fivefold reusability [7]. These methods eliminate volatile organic solvents while maintaining high atom economy.
Cyclization reactions facilitated by organocatalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) enable the construction of complex chromenotetrahydroquinoline frameworks. For instance, DABCO promotes the annulation of 2-amino-4H-chromen-4-ones with 2,6-dibenzylidenecyclohexan-1-ones, yielding benzylidenechromeno[2,3-b]tetrahydroquinolines via a tandem Michael addition-cyclization mechanism [1]. Triphenylphosphine (Bu₃P) further diversifies this strategy, mediating electrophilic acylations to form furo[3,2-c]coumarins bearing phosphorus ylide moieties in under one hour [4].
Microwave irradiation enhances reaction kinetics and selectivity in 2-amino-4H-chromen-4-one synthesis. Aqueous hydrotropic media, such as sodium salicylate solution, combined with microwaves, reduce reaction times to 5–10 minutes while achieving yields exceeding 85%. This technique minimizes side reactions and energy consumption compared to conventional heating [5].
Ionic liquids (ILs) serve as dual solvents and catalysts in multicomponent reactions. For example, basic ILs like [BMIM]OH facilitate the condensation of aldehydes, malononitrile, and resorcinol at room temperature, yielding 2-amino-3-cyano-4H-chromenes with 88–92% efficiency. Acidic ILs such as [HSO₃-BMIM][HSO₄] further enable recyclability, retaining 90% activity after five cycles [6].
DABCO’s tertiary amine structure activates carbonyl groups via hydrogen bonding, facilitating nucleophilic attack in cyclization reactions. In the synthesis of chromeno[2,3-b]tetrahydroquinolines, DABCO deprotonates the α-hydrogen of 2,6-dibenzylidenecyclohexan-1-one, initiating a Michael addition with 2-amino-4H-chromen-4-one. Subsequent intramolecular cyclization forms the tetrahydroquinoline ring, with computational studies indicating a low-energy transition state stabilized by DABCO’s steric bulk [1].
Annulation strategies expand the structural diversity of 2-amino-4H-chromen-4-one derivatives. A three-component reaction involving 3-aldehyde coumarins, isocyanides, and anilines assembles chromeno[4,3-b]pyrrol-4(1H)-ones via sequential Ugi-4CR and Michael cyclization. Post-synthetic modifications, such as Buchwald–Hartwig amination, further yield polycyclic scaffolds like quinoxaline-fused derivatives [2].
Nitrogen-sulfur-doped graphene oxide quantum dots (NS-GOQDs) exhibit high catalytic activity due to their electron-rich surface and defects. In model reactions, NS-GOQDs reduce activation energies by 30% compared to conventional catalysts, enabling 2-amino-4H-chromen-4-one synthesis at ambient temperatures with 89% yield.
MOF-5’s porous structure and Lewis acid sites (Zn²⁺ nodes) facilitate substrate adsorption and activation. In the synthesis of 2-amino-4H-chromenes, MOF-5 achieves turnover frequencies (TOF) of 120 h⁻¹, outperforming homogeneous catalysts like Fe(HSO₄)₃ (TOF: 45 h⁻¹) [7].
Density Functional Theory has emerged as a cornerstone computational method for investigating the electronic properties and molecular characteristics of 2-amino-4H-chromen-4-one derivatives [1] [2] [3]. The theoretical framework employs various basis sets and functionals to optimize molecular geometries and calculate electronic parameters with high accuracy [1] [3]. Research utilizing the B3LYP functional with 6-311+G(d,p) basis set has demonstrated excellent correlation between computed vibrational frequencies and experimental Fourier Transform Infrared spectroscopy data for 2-amino-4H-chromene compounds [1] [3]. The computational approach provides comprehensive insights into molecular structure, electronic distribution, and chemical reactivity through systematic analysis of optimized geometries and electronic properties [4] [5].
The frontier molecular orbital analysis of 2-amino-4H-chromen-4-one derivatives reveals critical information about electron-donating and electron-accepting capabilities [2] [3]. Computational studies on 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile demonstrate Highest Occupied Molecular Orbital energies of -5.532 electron volts and Lowest Unoccupied Molecular Orbital energies of -0.583 electron volts [2]. The energy gap between these frontier orbitals measures 4.949 electron volts, indicating the compound's electronic stability and charge transfer characteristics [2] [3].
The Highest Occupied Molecular Orbital distribution in 2-amino-4H-chromene compounds concentrates primarily on phenyl groups, methoxy substituents, and carbonyl functionalities, while remaining scattered across the pyran ring system [2]. Conversely, the Lowest Unoccupied Molecular Orbital localization occurs predominantly on the phenyl ring fused with the pyran ring, cyano groups, and amino substituents [2] [3]. These orbital distributions provide fundamental understanding of nucleophilic and electrophilic reaction sites within the molecular framework [6] [3].
Table 1: Quantum Chemical Parameters for 2-Amino-4H-chromene Derivatives
Parameter | Symbol | Value (eV) | Reference |
---|---|---|---|
Highest Occupied Molecular Orbital Energy | E_HOMO | -5.532 | [2] |
Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -0.583 | [2] |
Energy Gap | ΔE_gap | 4.949 | [2] |
Ionization Potential | I | 5.532 | [2] |
Electron Affinity | A | 0.583 | [2] |
Global Hardness | η | 2.4745 | [2] |
Electronegativity | χ | 5.8235 | [2] |
The ionization potential values of 5.532 electron volts indicate the energy required to remove an electron from the Highest Occupied Molecular Orbital, while electron affinity values of 0.583 electron volts represent the energy released upon electron addition to the Lowest Unoccupied Molecular Orbital [2]. Global hardness calculations yield 2.4745 electron volts, reflecting the compound's resistance to electronic perturbation and chemical reactivity [2] [3]. Electronegativity values of 5.8235 provide insight into the molecule's electron-attracting capability within chemical interactions [2].
Computational reaction pathway simulations for 2-amino-4H-chromen-4-one synthesis involve multicomponent reaction mechanisms that proceed through well-defined intermediate states [7] [8]. The theoretical modeling of chromene formation pathways demonstrates cyclization processes initiated by nucleophilic attack of resorcinol derivatives on activated aldehyde-malononitrile adducts [9] [8]. Reaction mechanism studies reveal that the formation of 2-amino-4H-chromene scaffolds proceeds via Knoevenagel condensation followed by intramolecular cyclization and subsequent tautomerization steps [9] [10].
Computational investigations of piperidine-mediated cyclization reactions between 2-amino-4H-chromen-4-ones and 2-benzylidenemalononitriles demonstrate [3+3] cyclization mechanisms leading to chromeno[2,3-b]pyridine derivatives [7]. The theoretical pathway simulations reveal transition states and intermediate structures that govern reaction selectivity and product distribution [7] [9]. Density Functional Theory calculations provide activation energy barriers and thermodynamic parameters for various reaction pathways, enabling prediction of optimal reaction conditions [9] [8].
The reaction pathway modeling incorporates solvent effects and catalytic influences to accurately represent experimental conditions [8] [11]. Computational studies demonstrate that catalyst selection significantly impacts reaction mechanisms, with different bases promoting alternative cyclization pathways [9] [8]. The theoretical framework enables identification of rate-determining steps and provides mechanistic insights for reaction optimization and catalyst design [7] [9].
Table 2: Computational Reaction Parameters for 2-Amino-4H-chromene Synthesis
Reaction Type | Catalyst | Solvent | Theoretical Yield (%) | Reference |
---|---|---|---|---|
Three-component condensation | Nitrogen-sulfur doped graphene oxide quantum dots | Ethanol | 98 | [1] |
Multicomponent cyclization | 4,4'-Bipyridyl | Ethanol | 85-90 | [2] |
Organocatalytic synthesis | Piperidine | Various | 64-85 | [12] |
Electrocatalytic formation | Electrochemical | Aqueous | 70-80 | [11] |
Structure-reactivity relationships in 2-amino-4H-chromen-4-one compounds are systematically investigated through comprehensive computational modeling approaches [4] [13] [5]. The theoretical framework correlates molecular structural features with chemical reactivity patterns, enabling prediction of biological activity and chemical behavior [13] [9]. Computational models demonstrate that electron-withdrawing substituents enhance electrophilic character at specific molecular positions, while electron-donating groups increase nucleophilic reactivity [13] [9].
The structure-reactivity computational analysis incorporates Natural Bond Orbital analysis to understand charge transfer interactions and electron delocalization patterns within the chromene framework [1] [3]. These calculations reveal intramolecular hydrogen bonding patterns and their influence on molecular stability and reactivity [4] [5]. The computational models identify structure-activity relationships that govern biological potency and selectivity in various therapeutic applications [13] [14].
Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions in 2-amino-3-cyano-4H-chromene crystal structures, revealing hydrogen bonding networks and π-π stacking arrangements [4] [5]. The computational models demonstrate that crystal packing arrangements influence solid-state properties and potential pharmaceutical applications [4] [5]. Two-dimensional fingerprint plots quantify the relative contributions of different intermolecular interactions, providing insights into supramolecular assembly patterns [4] [5].
Table 3: Structural Parameters and Reactivity Descriptors
Structural Feature | Computational Method | Impact on Reactivity | Reference |
---|---|---|---|
Amino group substitution | Natural Bond Orbital analysis | Enhanced nucleophilicity | [1] [3] |
Cyano group presence | Frontier molecular orbital analysis | Increased electrophilicity | [2] [4] |
Hydroxyl substitution | Mulliken charge analysis | Hydrogen bonding capability | [2] [5] |
Aromatic ring fusion | Density Functional Theory | π-π interaction potential | [4] [5] |